molecular formula C24H38 B8200723 4-Pentyl-4'-(p-tolyl)-1,1'-bi(cyclohexane)

4-Pentyl-4'-(p-tolyl)-1,1'-bi(cyclohexane)

Cat. No.: B8200723
M. Wt: 326.6 g/mol
InChI Key: XXORHRTUXUPWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) is a complex organic compound characterized by its unique structure, which includes a pentyl group and a p-tolyl group attached to a bicyclohexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane derivatives with pentyl and p-tolyl groups under controlled conditions. The reaction may involve the use of catalysts such as palladium or nickel to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives and subsequent substituted products.

Scientific Research Applications

4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentyl-4’-(m-tolyl)-1,1’-bi(cyclohexane)
  • 4-Pentyl-4’-(o-tolyl)-1,1’-bi(cyclohexane)
  • 4-Hexyl-4’-(p-tolyl)-1,1’-bi(cyclohexane)

Uniqueness

4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-methyl-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38/c1-3-4-5-6-20-9-13-22(14-10-20)24-17-15-23(16-18-24)21-11-7-19(2)8-12-21/h7-8,11-12,20,22-24H,3-6,9-10,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXORHRTUXUPWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.